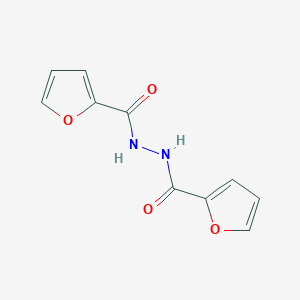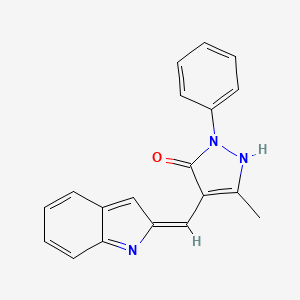![molecular formula C15H15N3O B3888623 3-(2-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3888623.png)
3-(2-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
3-(2-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a 2-methoxyphenyl group at the 3-position and two methyl groups at the 5 and 7 positions.
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets such as dihydrofolate reductase (dhfr), some kinases, and biotin carboxylase .
Mode of Action
Pyrimidine derivatives are known to inhibit dhfr with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This results in the inhibition of RNA and DNA synthesis, leading to cell death .
Biochemical Pathways
The compound likely affects the purine and pyrimidine nucleotide synthesis pathways. In these pathways, de novo enzymes build purine and pyrimidine nucleotides from simple molecules such as CO2, amino acids, and tetrahydrofolate . By inhibiting DHFR, the compound could disrupt these pathways, affecting the synthesis of RNA and DNA .
Pharmacokinetics
Computational pharmacokinetic and toxicity properties of similar pyrazolo[1,5-a]pyrimidine derivatives suggest favorable bioavailability and pharmacokinetic profiles .
Result of Action
The result of the compound’s action is likely the inhibition of RNA and DNA synthesis, leading to cell death . This is due to the compound’s potential inhibition of DHFR, which reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Action Environment
The synthesis of similar compounds has been performed in various conditions, suggesting that the compound’s action could potentially be influenced by factors such as temperature and ph .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.
Applications De Recherche Scientifique
3-(2-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share a similar core structure and exhibit neuroprotective and anti-inflammatory properties.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyrimidine Derivatives: Display a range of pharmacological effects, such as anti-inflammatory and antimicrobial activities.
Uniqueness
3-(2-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazolo[1,5-a]pyrimidine core with a 2-methoxyphenyl group and two methyl groups enhances its potential as a versatile compound in various research and industrial applications.
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-8-11(2)18-15(17-10)13(9-16-18)12-6-4-5-7-14(12)19-3/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINCRUOQRFQHSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[2-(2,3-dimethylphenoxy)ethyl]piperidin-2-yl}methanol](/img/structure/B3888565.png)
methanone](/img/structure/B3888572.png)
![N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-(oxolan-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B3888575.png)
![5-[2-(1H-pyrazol-4-yl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B3888582.png)
![(4Z)-4-[4-(diethylamino)benzylidene]-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3888589.png)
![2-(2-methylphenyl)-5-(tetrahydro-2H-pyran-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3888594.png)

![4-methoxy-N'-[(Z)-4-oxo-4-phenylbut-2-en-2-yl]benzohydrazide](/img/structure/B3888602.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoacetamide](/img/structure/B3888610.png)
![N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2,4-dimethylanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B3888614.png)
![N-(3-chlorophenyl)-3-({2-[methyl(methylsulfonyl)amino]ethyl}amino)propanamide](/img/structure/B3888617.png)
![(1'Z)-1'-[(QUINOLIN-2-YL)METHYLIDENE]-2',4'-DIHYDRO-1'H-SPIRO[CYCLOHEXANE-1,3'-ISOQUINOLINE]](/img/structure/B3888620.png)

![2-chloro-N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3888635.png)
